molecular formula C5H10ClN3O2 B2752647 (2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride CAS No. 2421187-96-2

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride

Cat. No.: B2752647
CAS No.: 2421187-96-2
M. Wt: 179.6
InChI Key: ZKNFORQFTSETKL-DFWYDOINSA-N
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Description

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride, also known as (S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride, is a diazirine-containing leucine amino acid. It is a multifunctional photo-crosslinker used in various scientific research applications. This compound is particularly valuable for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation (∼360 nm), forming a covalent bond .

Mechanism of Action

Target of Action

H-L-Photo-Leucine*HCl is a diazirine-containing leucine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .

Mode of Action

The compound interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), H-L-Photo-Leucine*HCl forms a covalent bond with the target proteins . This interaction results in changes to the target proteins, enabling the study of protein-protein interactions and cellular mechanisms .

Biochemical Pathways

H-L-Photo-Leucine*HCl affects the biochemical pathways involving the target proteins. The exact pathways affected would depend on the specific proteins being targeted. The compound’s ability to form covalent bonds upon UV light irradiation allows it to provide unique short-distance information on the structural core regions of proteins . This can help in understanding the function of these proteins and their role in various biochemical pathways.

Result of Action

The result of H-L-Photo-Leucine*HCl’s action is the formation of a covalent bond with target proteins upon UV light irradiation . This allows for the identification of protein-protein interactions in living cells . The compound’s action can help accelerate drug discovery research by probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .

Action Environment

The action of H-L-Photo-Leucine*HCl is influenced by environmental factors such as light and temperature. The compound requires UV light (approximately 360 nm) for its photoaffinity labeling action . Additionally, it is recommended to store the compound in a cool, dry area protected from environmental extremes . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

H-L-Photo-LeucineHCl plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through photoaffinity labeling, where H-L-Photo-LeucineHCl forms a covalent bond with cellular targets and protein-protein interactions upon UV light irradiation .

Cellular Effects

The effects of H-L-Photo-Leucine*HCl on various types of cells and cellular processes are significant. It influences cell function by allowing for photoaffinity labeling of cellular targets and protein-protein interactions . This process can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of H-L-Photo-Leucine*HCl is through its role as a photo-crosslinker. Upon UV light irradiation, it forms a covalent bond with cellular targets and protein-protein interactions . This binding interaction with biomolecules can lead to changes in gene expression and can influence enzyme inhibition or activation.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride can be synthesized through a series of chemical reactions involving the incorporation of a diazirine group into the leucine amino acid structure. The synthetic route typically involves the following steps:

    Protection of the amino group: The amino group of leucine is protected using a suitable protecting group.

    Introduction of the diazirine group: The protected leucine is then reacted with a diazirine-containing reagent to introduce the diazirine group.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    UV light (∼360 nm): Used for photo-crosslinking reactions.

    Nucleophiles: Used in substitution reactions.

Major Products Formed

    Covalent adducts: Formed during photo-crosslinking reactions.

    Substituted products: Formed during substitution reactions.

Comparison with Similar Compounds

(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride is unique due to its diazirine-containing structure, which allows for efficient photo-crosslinking. Similar compounds include:

This compound stands out due to its high efficiency in forming covalent bonds upon UV light irradiation, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

(2S)-2-amino-3-(3-methyldiazirin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-5(7-8-5)2-3(6)4(9)10;/h3H,2,6H2,1H3,(H,9,10);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNFORQFTSETKL-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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